- Stereoselective total synthesis of (±)-trichodiene: biogenetic precursor of the trichothecane sesquiterpenoidsJournal of Organic Chemistry, 1980, 45(21), 4077-85,
Cas no 932-51-4 (2,5-Dimethylcyclohexanone)

2,5-Dimethylcyclohexanone structure
Nome del prodotto:2,5-Dimethylcyclohexanone
2,5-Dimethylcyclohexanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanone,2,5-dimethyl-
- 2,5-Dimethylcyclohexanone (mixture of isomers)
- 2,5-dimethylcyclohexan-1-one
- 2,5-Dimethyl-cyclohexanon
- 2,5-Dimethylcyclohexanone
- cyclohexanone,2,5-dimethyl
- 2,5-Dimethylcyclohexanone (ACI)
- EN300-83035
- T71472
- CHEBI:229322
- AKOS015842663
- DB-057387
- 932-51-4
- BS-53316
- 2,5-dimethyl-cyclohexanone
- Z1238548176
- 2,5-Dimethylcyclohexanone,c&t
- SCHEMBL968106
- MFCD00045551
- 2,5-Dimethyl cyclohexanone
- DTXSID40335146
- D1279
- CS-0262524
-
- MDL: MFCD00045551
- Inchi: 1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3
- Chiave InChI: LUGFNAYTNQMMMY-UHFFFAOYSA-N
- Sorrisi: O=C1C(C)CCC(C)C1
Proprietà calcolate
- Massa esatta: 126.10400
- Massa monoisotopica: 126.104465066g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 118
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 3
- Carica superficiale: 0
- XLogP3: 1.9
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.908 g/cm3 (13 ºC)
- Punto di ebollizione: 80°C/30mmHg
- Punto di infiammabilità: 53.8±10.7 ºC,
- Indice di rifrazione: 1.4480 (589.3 nm 15 ºC)
- Solubilità: Leggermente solubile (3,5 g/l) (25°C),
- PSA: 17.07000
- LogP: 2.01160
- Pressione di vapore: 1.4±0.3 mmHg at 25°C
- Solubilità: Non determinato
2,5-Dimethylcyclohexanone Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:avviso
- Dichiarazione di pericolo: H226
- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:1224
- Istruzioni di sicurezza: H226
- PackingGroup:III
- Classe di pericolo:3
- Condizioni di conservazione:0-10°C
2,5-Dimethylcyclohexanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1279-5ML |
2,5-Dimethylcyclohexanone (mixture of isomers) |
932-51-4 | >95.0%(GC) | 5ml |
¥1205.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154367-25ML |
2,5-Dimethylcyclohexanone (mixture of isomers) |
932-51-4 | >95.0%(GC) | 25ML |
¥3,321.00 | 2021-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154367-1ml |
2,5-Dimethylcyclohexanone |
932-51-4 | 95% | 1ml |
¥399.90 | 2023-09-03 | |
TRC | D478623-2.5g |
2,5-Dimethylcyclohexanone |
932-51-4 | 2.5g |
$ 295.00 | 2022-06-05 | ||
Enamine | EN300-83035-0.25g |
2,5-dimethylcyclohexan-1-one |
932-51-4 | 95.0% | 0.25g |
$21.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1314841-1g |
2,5-dimethylcyclohexan-1-one |
932-51-4 | 95% | 1g |
$80 | 2024-06-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1279-25ML |
2,5-Dimethylcyclohexanone (mixture of isomers) |
932-51-4 | >95.0%(GC) | 25ml |
¥4400.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154367-5ML |
2,5-Dimethylcyclohexanone |
932-51-4 | 95% | 5ml |
¥1399.90 | 2023-09-03 | |
1PlusChem | 1P003GGK-1g |
2,5-dimethylcyclohexan-1-one |
932-51-4 | 95% | 1g |
$180.00 | 2024-04-20 | |
A2B Chem LLC | AB60500-1g |
2,5-Dimethylcyclohexanone |
932-51-4 | 95% | 1g |
$61.00 | 2024-07-18 |
2,5-Dimethylcyclohexanone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Application of the Mannich reaction ot 3-alkylcyclohexanonesComptes Rendus des Seances de l'Academie des Sciences, 1967, 265(21), 1167-8,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Thermal cyclization of α-ethylenic ketones to cyclohexanonesTetrahedron Letters, 1972, (43), 4461-4,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Methanol
Riferimento
- Cyclane stereochemistry. XL. 2,3- and 2,5-DimethylcyclohexanonesBulletin de la Societe Chimique de France, 1958, 843, 843-7,
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Water
Riferimento
- Novel synthesis of 2-arylcyclohexanones using anodic oxidation of enol esters as the key stepJournal of Electroanalytical Chemistry, 2001, 507(1-2), 14-21,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
- Quantitative analyses of the seven isomeric 3,4- and 3,6-dimethylcyclohexenes by gas chromatographyJournal of Organic Chemistry, 2000, 65(21), 7145-7150,
Synthetic Routes 9
2,5-Dimethylcyclohexanone Raw materials
- Ethyl 1,4-dimethyl-2-oxocyclohexanecarboxylate
- rel-(2R,5S)-2,5-Dimethylcyclohexanol
- 2,5-dimethylcyclohexan-1-ol
- rel-(2R,5R)-2,5-Dimethylcyclohexanol
- CYCLOHEXANONE, 2,5-DIMETHYL-, OXIME
- Cyclohexanol, 2-methoxy-1,4-dimethyl-
2,5-Dimethylcyclohexanone Preparation Products
2,5-Dimethylcyclohexanone Letteratura correlata
-
1. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes
-
2. 442. Optical rotatory dispersion: further applications of the octant rule to structural and stereochemical problemsCarl Djerassi,W. Klyne J. Chem. Soc. 1963 2390
-
3. 131. Thiohydantoins. Part I. Preparation of 5 : 5-disubstituted 2 : 4-dithiohydantoins from the corresponding ketonesH. C. Carrington J. Chem. Soc. 1947 681
-
4. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acidJ. N. T. Gilbert,A. J. Hannaford,K. Minami,W. B. Whalley J. Chem. Soc. C 1966 627
-
5. gem-Dinitro and gem-nitronitroso dianion radicals formed in the reaction between sodium nitrite–ascorbate and carbonyl compounds such as aldehydes, alicyclic ketones, lactams and peptides. An EPR studyCarl Lagercrantz J. Chem. Soc. Perkin Trans. 2 1996 101
Categorie correlate
- Solventi e chimici organici Composti organici Aldeide/Cheto
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici cheton
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Composti carbonilici cheton
932-51-4 (2,5-Dimethylcyclohexanone) Prodotti correlati
- 700-58-3(Adamantanone)
- 61203-83-6(4-Pentylcyclohexanone)
- 40649-36-3(4-propylcyclohexan-1-one)
- 823-76-7(1-cyclohexylethan-1-one)
- 10458-14-7(Menthone)
- 5441-51-0(4-ethylcyclohexan-1-one)
- 1660-04-4(1-(1-adamantyl)ethanone)
- 559-74-0(Friedelin)
- 583-60-8(2-Methylcyclohexanone)
- 1193-55-1(2-Methylcyclohexane-1,3-dione)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
